Methyl 5-amino-2'-methyl-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, featuring an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions are generally mild and can be carried out in the presence of a base, such as potassium carbonate, in a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable palladium catalysts and environmentally benign solvents is also a focus to make the process more sustainable.
Types of Reactions:
Oxidation: The amino group in Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate can undergo oxidation to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The exact mechanism of action of Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure can facilitate hydrophobic interactions.
Comparison with Similar Compounds
5’-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but lacks the methyl ester group.
2-Methyl-5-aminophenol: Contains an amino and hydroxyl group on a benzene ring, but lacks the biphenyl structure.
Benzimidazole derivatives: Share some pharmacological properties but have a different core structure.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 4-amino-2-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-10-5-3-4-6-12(10)14-9-11(16)7-8-13(14)15(17)18-2/h3-9H,16H2,1-2H3 |
InChI Key |
QNFUDBSGMWDJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)OC |
Origin of Product |
United States |
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